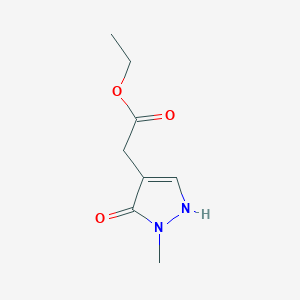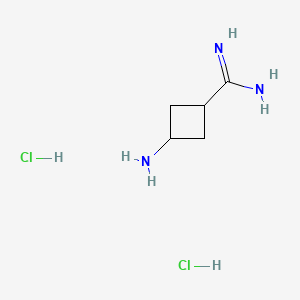
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique cyclobutane ring structure, which imparts specific chemical properties and reactivity.
Preparation Methods
The synthesis of (1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the aminocyclobutane moiety. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure consistency and efficiency .
Chemical Reactions Analysis
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, it is used in studies related to enzyme inhibition and protein interactions. In medicine, it has potential therapeutic applications due to its unique structure and reactivity. Industrially, it can be utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of (1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
(1r,3r)-3-Aminocyclobutane-1-carboximidamide dihydrochloride can be compared with other similar compounds, such as (1r,3r)-3-hydroxycyclopentanemethanol and (1r,3r)-2-methylene-1,3-dithiolane 1,3-dioxide. These compounds share structural similarities but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific cyclobutane ring and the presence of the carboximidamide group, which imparts distinct chemical behavior .
Properties
Molecular Formula |
C5H13Cl2N3 |
|---|---|
Molecular Weight |
186.08 g/mol |
IUPAC Name |
3-aminocyclobutane-1-carboximidamide;dihydrochloride |
InChI |
InChI=1S/C5H11N3.2ClH/c6-4-1-3(2-4)5(7)8;;/h3-4H,1-2,6H2,(H3,7,8);2*1H |
InChI Key |
SITLLMDOPHHLSP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)C(=N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


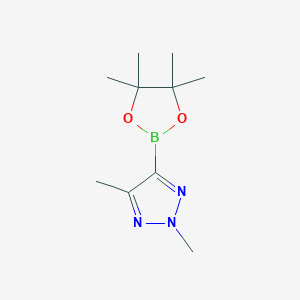
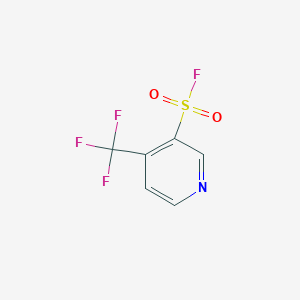
![[(2S,3R)-2-(4-methoxyphenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B13520592.png)
![tert-butylN-[1-(2-chloroacetyl)azetidin-3-yl]carbamate](/img/structure/B13520600.png)
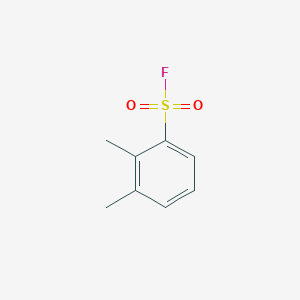
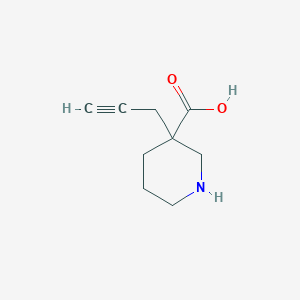
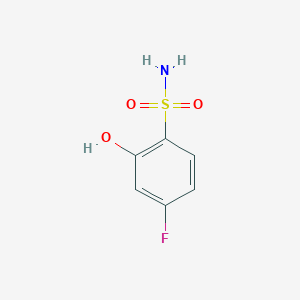
![(1S)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13520617.png)
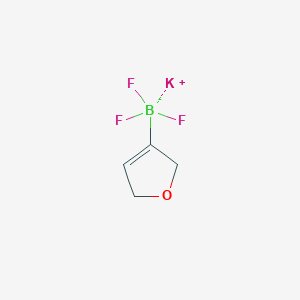
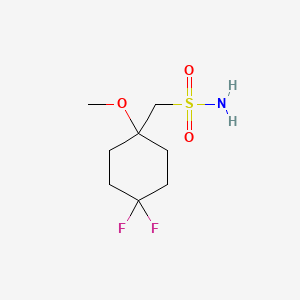
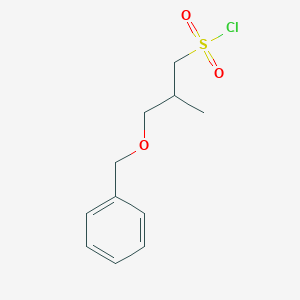
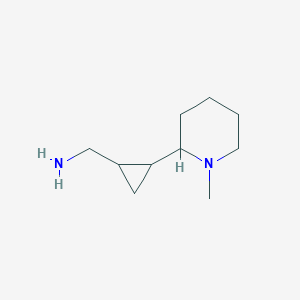
![6-Fluoropyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13520640.png)
